molecular formula C27H29F2N3O5 B10826711 Xph88bhq45 CAS No. 950741-95-4

Xph88bhq45

Cat. No.: B10826711
CAS No.: 950741-95-4
M. Wt: 513.5 g/mol
InChI Key: MTCOKKTVNVFMCS-FGZHOGPDSA-N
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Description

PF-3491165 is a small molecule drug that was initially developed by Pfizer Inc. It is known for its role as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme involved in the biosynthesis of cholesterol. The molecular formula of PF-3491165 is C27H29F2N3O5, and it has a molecular weight of 513.5331 .

Preparation Methods

The synthesis of PF-3491165 involves several steps, including the formation of the imidazole ring and the introduction of fluorophenyl and cyclopropyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

PF-3491165 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Halogenation reactions can introduce or replace halogen atoms in the compound. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. .

Scientific Research Applications

    Chemistry: It is used as a reference compound in studies involving 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors.

    Biology: Research has explored its effects on cellular cholesterol biosynthesis and its potential as a therapeutic agent.

    Medicine: PF-3491165 has been investigated for its potential to treat cardiovascular diseases, particularly atherosclerosis.

    Industry: It may be used in the development of new pharmaceuticals targeting cholesterol biosynthesis

Mechanism of Action

PF-3491165 exerts its effects by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the enzyme responsible for converting 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, PF-3491165 reduces the production of cholesterol in the liver, leading to lower levels of plasma cholesterol .

Comparison with Similar Compounds

PF-3491165 is similar to other 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, such as rosuvastatin and pravastatin. PF-3491165 exhibits superior plasma low-density lipoprotein-lowering efficacy compared to these compounds in animal studies. This makes PF-3491165 a unique and potentially more effective option for reducing cholesterol levels .

Similar Compounds

  • Rosuvastatin
  • Pravastatin
  • Atorvastatin

Properties

CAS No.

950741-95-4

Molecular Formula

C27H29F2N3O5

Molecular Weight

513.5 g/mol

IUPAC Name

(3R,5R)-7-[5-cyclopropyl-2-(4-fluorophenyl)-4-[(3-fluorophenyl)methylcarbamoyl]imidazol-1-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C27H29F2N3O5/c28-19-8-6-18(7-9-19)26-31-24(27(37)30-15-16-2-1-3-20(29)12-16)25(17-4-5-17)32(26)11-10-21(33)13-22(34)14-23(35)36/h1-3,6-9,12,17,21-22,33-34H,4-5,10-11,13-15H2,(H,30,37)(H,35,36)/t21-,22-/m1/s1

InChI Key

MTCOKKTVNVFMCS-FGZHOGPDSA-N

Isomeric SMILES

C1CC1C2=C(N=C(N2CC[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F)C(=O)NCC4=CC(=CC=C4)F

Canonical SMILES

C1CC1C2=C(N=C(N2CCC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F)C(=O)NCC4=CC(=CC=C4)F

Origin of Product

United States

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